Product packaging for 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone(Cat. No.:CAS No. 339115-84-3)

7-(4-Methoxyphenoxy)-3-phenyl-1-indanone

Cat. No.: B3129832
CAS No.: 339115-84-3
M. Wt: 330.4 g/mol
InChI Key: BZSASGNINFYCBN-UHFFFAOYSA-N
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Description

Contextualizing Indanone Derivatives within Advanced Organic and Medicinal Chemistry.

Indanone and its derivatives are a class of organic compounds that feature a benzene (B151609) ring fused to a five-membered ring containing a ketone group. This structural motif, particularly the 1-indanone (B140024) core, is recognized as a "privileged scaffold" in medicinal chemistry. This term highlights its recurrence in a variety of biologically active compounds and its ability to interact with a diverse range of biological targets. The versatility of the indanone framework allows for the synthesis of a wide array of derivatives with varied pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects. researchgate.netbeilstein-journals.orgrjptonline.org

The significance of 1-indanone derivatives extends to their use as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. guidechem.comnih.gov For example, substituted indanones are precursors for drugs like Donepezil, used in the treatment of Alzheimer's disease, and Rasagiline, for Parkinson's disease. guidechem.com The broad spectrum of biological activities has spurred extensive research into the synthesis and therapeutic potential of novel indanone derivatives. nih.govbeilstein-journals.org

Rationale for Focused Academic Inquiry into 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone.

The specific compound, this compound, has garnered academic interest due to its unique structural features, which suggest potential for significant biological activity. The presence of a 4-methoxyphenoxy group at the 7-position and a phenyl group at the 3-position of the 1-indanone core creates a molecule with distinct electronic and steric properties. These substitutions can influence the compound's interaction with biological targets, potentially leading to novel therapeutic applications.

The methoxy (B1213986) group is a common feature in many pharmacologically active compounds, often enhancing metabolic stability and receptor binding affinity. The phenoxy linkage introduces a degree of conformational flexibility, which can be crucial for optimal interaction with a target protein. The phenyl group at the 3-position is another key feature, as aryl-substituted indanones have shown promise in various therapeutic areas. The combination of these substituents on the rigid indanone scaffold provides a compelling case for detailed investigation into its synthesis, characterization, and biological evaluation.

Overview of Contemporary Research Paradigms for Substituted 1-Indanones.

Modern research on substituted 1-indanones employs a variety of advanced synthetic and analytical techniques. The synthesis of these compounds often involves classical reactions like the Friedel-Crafts acylation and Nazarov cyclization, as well as more contemporary methods such as transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgpreprints.org These modern techniques allow for greater control over the substitution patterns on the indanone ring system, enabling the creation of diverse libraries of compounds for biological screening.

A significant focus of current research is the development of enantioselective synthetic methods to produce chiral 3-aryl-1-indanones with high optical purity. organic-chemistry.org This is critical as the biological activity of chiral molecules often resides in a single enantiomer. Furthermore, computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to predict the biological activity of new indanone derivatives and to guide the design of more potent and selective compounds. The integration of these computational tools with traditional synthetic and biological testing methodologies represents the forefront of research in this field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O3 B3129832 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone CAS No. 339115-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-24-16-10-12-17(13-11-16)25-21-9-5-8-18-19(14-20(23)22(18)21)15-6-3-2-4-7-15/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSASGNINFYCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200504
Record name 2,3-Dihydro-7-(4-methoxyphenoxy)-3-phenyl-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339115-84-3
Record name 2,3-Dihydro-7-(4-methoxyphenoxy)-3-phenyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339115-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-7-(4-methoxyphenoxy)-3-phenyl-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 4 Methoxyphenoxy 3 Phenyl 1 Indanone and Analogues

Established Strategies for Indanone Core Constructionbeilstein-journals.orgnih.govnih.gov

The 1-indanone (B140024) scaffold is a prevalent structural motif in medicinal chemistry and natural products. nih.gov Its synthesis has been extensively studied, leading to several robust and versatile methodologies. These strategies primarily focus on the formation of the five-membered carbocyclic ring fused to a benzene (B151609) ring.

Intramolecular Cyclization Protocolsresearchgate.net

Intramolecular cyclization is a direct and widely used approach for constructing the indanone core. This method typically involves the cyclization of a functionalized aromatic precursor, such as 3-arylpropionic acid or its derivatives. beilstein-journals.orgnih.gov The reaction is generally promoted by strong acids, which facilitate the electrophilic attack of the side chain onto the aromatic ring.

Commonly employed reagents and conditions include:

Polyphosphoric Acid (PPA) and Sulfuric Acid: These strong Brønsted acids are effective for the dehydrative cyclization of 3-arylpropionic acids at elevated temperatures. beilstein-journals.org

Metal Triflates: Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been shown to catalyze the cyclization of 3-arylpropionic acids, often under high-temperature conditions. beilstein-journals.orgnih.gov

From Esters and Other Precursors: The cyclization of esters, such as in the TFSA-catalyzed cyclization of specific ester precursors, can yield 1-indanone quantitatively. beilstein-journals.orgnih.gov Additionally, precursors like 3-(2-bromophenyl)propionic acid can be cyclized using organolithium reagents at low temperatures to form the indanone ring. beilstein-journals.orgnih.gov

PrecursorCatalyst/ReagentKey FeaturesReference
3-Arylpropionic AcidsPolyphosphoric Acid (PPA) / Sulfuric AcidDirect dehydrative cyclization; often requires high temperatures. beilstein-journals.org
3-Arylpropionic AcidsTerbium Triflate (Tb(OTf)₃)Catalytic method, though can still require forceful conditions (e.g., 250 °C). beilstein-journals.orgnih.gov
3-(2-Bromophenyl)propionic Acidn-BuLiHigh-yield formation of the indanone ring at very low temperatures (-100 °C). beilstein-journals.orgnih.gov
Aryl EstersTrifluoromethanesulfonic Acid (TFSA)Can provide quantitative yields of 1-indanone under specific conditions. beilstein-journals.orgnih.gov

Friedel-Crafts Acylation and Alkylation Routesresearchgate.net

The intramolecular Friedel-Crafts reaction is arguably the most powerful and common method for preparing 1-indanones. nih.govorgsyn.org This reaction can be categorized into acylation and alkylation pathways, both of which are typically catalyzed by Lewis or Brønsted acids.

Intramolecular Acylation: This is the most prevalent route, involving the cyclization of 3-arylpropionic acid chlorides. The acid chloride is usually generated in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, followed by the addition of a Lewis acid catalyst such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov Niobium pentachloride (NbCl₅) has also been utilized as an effective Lewis acid for this transformation under mild conditions. beilstein-journals.orgresearchgate.net An alternative approach uses Meldrum's acid derivatives, which can undergo intramolecular acylation to form 2-substituted 1-indanones, avoiding the harsh conditions often associated with carboxylic acids or acid chlorides. beilstein-journals.orgorgsyn.org

Intramolecular Alkylation: In some synthetic routes, the indanone ring is formed via an intramolecular Friedel-Crafts alkylation. For instance, intermediates formed from the reaction of benzoyl chlorides with ethylene (B1197577) can undergo subsequent intramolecular alkylation to yield 1-indanones. beilstein-journals.org

Reaction TypePrecursorCatalyst/ReagentDescriptionReference
Acylation3-Arylpropionyl ChloridesAlCl₃, ZnBr₂, Nafion®-HClassic and high-yielding method involving a stable acylium ion intermediate. beilstein-journals.orgnih.gov
Acylation3-Arylpropanoic AcidsNbCl₅A one-step method where NbCl₅ acts to form the acyl chloride and catalyze cyclization. beilstein-journals.orgresearchgate.net
AcylationBenzyl Meldrum's Acid DerivativesMetal Triflates (e.g., Sc(OTf)₃)Provides an efficient route to 2-substituted 1-indanones under milder conditions. beilstein-journals.orgorgsyn.org
AlkylationIntermediate from Benzoyl Chloride + EthyleneAlCl₃A multi-step, one-pot process where alkylation is the final ring-closing step. beilstein-journals.org

Nazarov Reaction Applications in Indanone Synthesisresearchgate.net

The Nazarov cyclization is an electrocyclic reaction used to synthesize cyclopentenones, which can be adapted for indanone synthesis. beilstein-journals.org This reaction is particularly relevant for the synthesis of 3-phenyl-1-indanones, as it typically involves the acid-catalyzed cyclization of a divinyl ketone, such as a chalcone (B49325). beilstein-journals.orgpreprints.org The reaction proceeds via a 4π-electrocyclization of an oxyallyl cation intermediate. acs.org

Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for this transformation. preprints.org The reaction can be promoted by various acids:

Brønsted Acids: Strong protic acids like trifluoroacetic acid (TFA) are commonly used, often at elevated temperatures, to effect the cyclization. beilstein-journals.orgnih.gov

Lewis Acids: Catalytic amounts of Lewis acids, such as copper(II) triflate (Cu(OTf)₂), can promote the Nazarov cyclization under milder conditions, offering better control over the reaction. beilstein-journals.orgacs.org

This method is advantageous for creating the 3-aryl substituted indanone core directly, a key feature of the target compound 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone. For example, the Nazarov reaction of a chalcone in the presence of trifluoroacetic acid can give a 3-phenyl-1-indanone (B102786) in high yield. beilstein-journals.orgnih.gov

Precursor TypeExample PrecursorCatalystProduct TypeReference
Chalcone(E)-1-aryl-3-aryl-prop-2-en-1-oneTrifluoroacetic Acid (TFA)3-Aryl-1-indanone beilstein-journals.orgnih.gov
ChalconeChalcone 128Trifluoroacetic Acid (TFA)6-Methoxy-3-phenyl-1-indanone beilstein-journals.orgnih.gov
Polarized EnoneAlkylidene β-ketoesterCopper(II) Triflate (Cu(OTf)₂)Highly substituted 1-indanone beilstein-journals.orgacs.org

Methodologies for Introducing Aryloxy Moieties at C-7

Once the indanone core is established, the next crucial step is the introduction of the 4-methoxyphenoxy group at the C-7 position. This requires synthetic strategies that allow for the formation of a diaryl ether linkage on a pre-formed or forming indanone scaffold.

Strategies for Phenoxy Ether Formation

The formation of the diaryl ether bond is a key transformation. The most common strategies involve the reaction between a phenol (B47542) and an aryl halide or a related derivative.

Williamson Ether Synthesis: This classical method can be applied by reacting a 7-hydroxy-1-indanone (B1662038) precursor with an activated aryl halide, such as 1-fluoro-4-methoxybenzene, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃). The analogous alkylation of a 7-hydroxy-1-indanone with 1-bromo-4-pentene demonstrates the feasibility of forming an ether linkage at this position. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): If the indanone precursor is a 7-halo-1-indanone (e.g., 7-fluoro- or 7-chloro-1-indanone), it can react with 4-methoxyphenol (B1676288) under basic conditions to form the desired ether. The reactivity of the halide is crucial for the success of this reaction.

Transition-Metal Catalyzed Cross-Coupling: Modern methods like the Ullmann condensation or Buchwald-Hartwig C-O cross-coupling offer milder and more general routes. These reactions would involve coupling a 7-hydroxy-1-indanone with a 4-bromo or 4-iodoanisole, or coupling a 7-bromo-1-indanone (B39921) with 4-methoxyphenol, using a copper or palladium catalyst, respectively.

Precursor Design for 7-Substituted Indanone Scaffolds

The success of introducing the C-7 aryloxy moiety hinges on the availability of suitably functionalized indanone precursors. The primary precursors are 7-hydroxy- or 7-halo-1-indanones.

Synthesis of 7-Hydroxy-1-indanones: A common route to 7-hydroxy indanones involves the selective deprotection of a corresponding methoxy-substituted indanone. For example, 4,7-dimethoxy-1-indanone (B110822) can be selectively demethylated at the C-7 position using reagents like magnesium iodide to furnish a 7-hydroxy-1-indanone intermediate, which is then ready for etherification. nih.gov

Synthesis of 7-Halo-1-indanones: These precursors can be synthesized through several routes. One method involves the cyclization of a 3-chloro-1-(2-halophenyl)propan-1-one via a Friedel-Crafts reaction. researchgate.net An alternative approach starts from a 7-aminoindan-1-one, which can be converted to the corresponding 7-haloindanone through a Sandmeyer-type reaction involving diazotization followed by treatment with a halide source. researchgate.net

Precursor TypeSynthetic RouteKey ReagentsReference
7-Hydroxy-1-indanoneSelective demethylation of 7-methoxy-1-indanoneMagnesium Iodide (MgI₂), Sodium Methanethiolate, or Boron Tribromide (BBr₃) nih.gov
7-Halo-1-indanoneFriedel-Crafts cyclization of a 3-chloro-1-(2-halophenyl)propan-1-oneLewis Acid (e.g., AlCl₃) researchgate.net
7-Halo-1-indanoneFrom 7-aminoindan-1-one via Sandmeyer reactionNaNO₂, HX, CuX researchgate.net

Approaches for Stereoselective Phenyl Substitution at C-3

The introduction of a phenyl group at the C-3 position of the indanone scaffold creates a critical stereocenter. Controlling the stereochemistry at this position is paramount for developing compounds with specific biological activities. Research has focused on developing asymmetric synthetic methods that provide access to enantiomerically enriched 3-aryl-1-indanones.

Enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through several catalytic asymmetric reactions. These methods often involve the use of chiral catalysts to induce stereoselectivity in the formation of the C-3 stereocenter.

One prominent strategy is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This reaction utilizes pinacolborane chalcone derivatives, which cyclize in the presence of a rhodium catalyst and a chiral ligand, such as MonoPhos, under mild conditions. organic-chemistry.org This method provides a direct route to various enantioenriched 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities (up to 95% enantiomeric excess). beilstein-journals.org

Another powerful technique is the asymmetric reductive Heck reaction. Palladium- or nickel-catalyzed intramolecular reductive Heck reactions of 2'-halochalcones have been developed to produce enantioenriched 3-aryl-1-indanones. researchgate.net An efficient intramolecular palladium-catalyzed asymmetric reductive-Heck reaction allows for the synthesis of either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones, with the outcome controlled by the choice of base. acs.org

Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones represents another effective route. researchgate.net This method demonstrates good compatibility with various functional groups and can be performed on a gram scale, delivering the desired chiral 3-arylindanones in excellent yields and with good enantioselectivities. researchgate.net

The following table summarizes key findings for different asymmetric synthetic pathways leading to 3-aryl-1-indanones.

Method Catalyst/Ligand Substrate Key Features Enantiomeric Excess (ee)
Asymmetric Intramolecular 1,4-AdditionRhodium / (R)-MonoPhosPinacolborane chalcone derivativesHigh yields, mild conditionsUp to 95% beilstein-journals.org
Asymmetric Reductive Heck ReactionPalladium / Chiral Ligand2'-HalochalconesBase-dependent product outcomeHigh stereoselectivity acs.orgresearchgate.net
Asymmetric HydrogenationIridium / Chiral Phosphine-Oxazoline3-ArylindenonesGood functional group tolerance, scalable58-90% researchgate.net
Nickel-Catalyzed Reductive CyclizationNickel / Chiral LigandEnonesHigh enantiomeric inductionNot specified organic-chemistry.org

Carbon-carbon coupling reactions are fundamental tools in organic synthesis for creating bonds between carbon atoms, and they are frequently employed to introduce the phenyl group onto the indanone precursor. researchgate.net These reactions offer versatility and functional group tolerance.

A notable example is the silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids. organic-chemistry.org This approach, often accelerated by microwave conditions, provides 3-arylindan-1-ones in excellent yields. organic-chemistry.org A similar cesium fluoride (B91410) (CsF)-promoted reductive cross-coupling has also been reported, demonstrating wide substrate scope and good functional group tolerance, even on a multi-gram scale. researchgate.net

Palladium-catalyzed coupling reactions, such as the Heck reaction, are also pivotal. researchgate.net For instance, a migratory insertion of carbene followed by a Heck reaction enables the synthesis of 2-arylidene-3-aryl-1-indanones from N-tosylhydrazones and 2′-iodochalcones. organic-chemistry.org Furthermore, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective method for preparing indanones. organic-chemistry.org

The table below outlines different C-C coupling strategies for the synthesis of 3-aryl-1-indanones.

Coupling Reaction Catalyst/Promoter Reactants Key Advantages Yield
Suzuki-type CouplingSilver Nitrate / Microwave1,3-Indanedione monotosylhydrazones, Arylboronic acidsAccelerated synthesis, good for bioactive compoundsExcellent organic-chemistry.org
Reductive Cross-CouplingCesium Fluoride (CsF)Monotosylhydrazone of 1,3-indanedione, Arylboronic acidWide substrate scope, scalableGood researchgate.net
Heck ReactionPalladium(0)2′-IodochalconeSingle-step synthesis, reusable catalystNot specified researchgate.net
Carbonylative CyclizationPalladiumUnsaturated aryl iodidesGood to excellent yieldsGood to Excellent organic-chemistry.org

Convergent and Linear Synthesis Pathways for this compound

For this compound, a plausible linear pathway could start with a substituted benzoic acid, which is converted to an acyl chloride. This intermediate could then react with ethylene, followed by an intramolecular Friedel–Crafts alkylation to form the indanone ring. beilstein-journals.orgresearchgate.net Subsequent functionalization, including the introduction of the phenyl and methoxyphenoxy groups, would follow.

A convergent approach would involve the separate synthesis of two key fragments: a precursor for the substituted indanone core and a phenyl-containing fragment. For example, a 7-hydroxy-1-indanone derivative could be synthesized in one pathway, while a phenylating agent (like a phenylboronic acid) is prepared in another. The final step would be the coupling of these two fragments to form the target molecule. This strategy is particularly advantageous for creating analogues, as different fragments can be synthesized and combined to generate a library of related compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. rsc.org They align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources.

The synthesis of the indanone framework can be achieved through MCRs. For instance, spirocarbocyclic compounds have been synthesized in good yields through a multicomponent reaction between 1-indanone and benzaldehydes. rsc.org Another example involves a four-component reaction of 1,1-dicyanomethylene-3-indanone, isatins, malononitrile, and an amine to construct complex indenopyridine-spirocyclic systems. rsc.org While not directly yielding this compound, these examples showcase the potential of MCRs to rapidly build complexity around the indanone core. Designing an MCR for the target compound would likely involve a domino process, such as an initial intermolecular Friedel–Crafts alkylation followed by an intramolecular acylation. rsc.orgnih.gov

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. mdpi.com In the context of synthesizing this compound, several strategies can be employed to enhance yield and process efficiency.

Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times and improve yields. For example, the Nazarov cyclization of chalcones to form 1-indanones, which takes hours under conventional heating, can be completed in minutes using microwave irradiation. nih.gov This has been applied to the synthesis of indanones related to combretastatin (B1194345) A-4. nih.gov

Catalyst Optimization: The choice of catalyst and ligands is crucial. For palladium-catalyzed reactions, using specific phosphine (B1218219) ligands can improve efficiency. For instance, in the Heck arylation with aryl chlorides, a Pd(OAc)2-4-MeO-dppp system was found to be highly efficient. liv.ac.uk

Solvent Effects: The reaction medium can significantly influence the outcome. Ethylene glycol, for example, has been shown to facilitate both Heck arylation and subsequent aldol-type annulation in a one-pot synthesis of 1-indanones, likely through hydrogen bonding that stabilizes intermediates. liv.ac.uk

Flow Chemistry: Continuous flow reactors offer advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for straightforward scaling-up. This technology could be applied to various steps in the synthesis of indanone derivatives.

Innovations in Indanone Derivative Synthesis

The field of organic synthesis is continually evolving, with new methods being developed to construct important molecular scaffolds like the 1-indanone core. nbinno.com Recent innovations offer novel and more efficient pathways to these valuable compounds.

One area of innovation is the use of domino reactions to construct complex fused-ring systems in a single step. A TfOH-promoted sequential domino one-pot synthesis starting from ethyl cinnamate, an arene, and an aryl hydrazine (B178648) has been used to form indenoindoles, with an indanone being a key intermediate. rsc.orgnih.gov

Organocatalysis has also emerged as a powerful tool. For example, an N-heterocyclic carbene (NHC) catalyzed [3+3] spiro-annulation strategy has been devised to create spiro-glutarimide derivatives from indanone-derived β-ketoamides. nih.gov

Furthermore, novel catalytic cycles are being explored. A nickel-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters provides a route to 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org This reaction is triggered by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst. organic-chemistry.org Additionally, a one-pot synthesis involving a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation has been developed for a wide range of multisubstituted 1-indanones. liv.ac.uk These innovative approaches demonstrate the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of indanone derivatives.

Environmentally Benign Synthetic Protocols (e.g., Grindstone Chemistry)

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and avoid hazardous solvents. For the synthesis of 1-indanone cores and their precursors, several environmentally benign protocols have been explored, with grindstone chemistry emerging as a noteworthy solvent-free approach.

Grindstone chemistry, a form of mechanochemistry, involves the grinding of solid reactants together, often in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional solvent-based methods. rjpn.org The synthesis of chalcones, which are key precursors for 3-phenyl-1-indanone derivatives, has been successfully achieved using this method. The Claisen-Schmidt condensation, a fundamental reaction for chalcone synthesis, can be efficiently carried out by grinding an appropriate acetophenone (B1666503) with an aromatic aldehyde in the presence of a solid base like sodium hydroxide (B78521) (NaOH). rjpn.orgresearchgate.net This solvent-free approach is not only ecologically favorable but also operationally simple and cost-effective. rjpn.org

Another green approach involves the use of solid supports and catalysts under grinding conditions. For instance, anhydrous barium hydroxide has been used as a solid support for the synthesis of chalcones, avoiding the need for organic solvents for extraction. researchgate.net Furthermore, microwave-assisted organic synthesis (MAOS) has been applied to the intramolecular Friedel–Crafts acylation to produce 1-indanones. This method, particularly when combined with the use of ionic liquids and metal triflate catalysts, offers a rapid and efficient route to these cyclic ketones with the added benefit of catalyst recyclability. nih.govresearchgate.net

Below is a table showcasing the synthesis of various chalcone analogues, potential precursors to substituted 3-phenyl-1-indanones, using grindstone chemistry.

EntryAldehydeKetoneYield (%)Reaction Time (min)
1BenzaldehydeAcetophenone855
24-ChlorobenzaldehydeAcetophenone826
34-MethoxybenzaldehydeAcetophenone804
44-NitrobenzaldehydeAcetophenone788
5Benzaldehyde4-Methylacetophenone835

Metal-Catalyzed Transformations and Organometallic Approaches

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. The construction of the 3-phenyl-1-indanone scaffold has greatly benefited from these advancements, with various transition metals like rhodium and palladium playing crucial roles.

A prominent example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. rjpn.orgresearchgate.net This elegant strategy allows for the enantioselective synthesis of chiral 3-aryl-1-indanones from pinacolborane chalcone derivatives. rjpn.orgresearchgate.net The reaction proceeds under relatively mild conditions and provides access to a wide array of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. rjpn.orgresearchgate.netafjbs.com The use of chiral ligands, such as MonoPhos, is critical in achieving high levels of stereocontrol. rjpn.orgresearchgate.netafjbs.com

Palladium catalysis has also been extensively employed in the synthesis of indanones. The intramolecular reductive Heck reaction of 2'-halochalcones offers a direct route to 3-aryl-indanones. nih.govbeilstein-journals.org This method is valued for its ability to form the five-membered ring with high stereoselectivity. nih.govbeilstein-journals.org Furthermore, palladium-catalyzed olefination followed by an aldol-type annulation cascade provides a one-pot synthesis of multisubstituted 1-indanones, showcasing the power of tandem reactions in streamlining synthetic sequences. researchgate.net Other metal-catalyzed approaches include the Nazarov cyclization, which can be promoted by catalysts such as bismuth(III) triflate, offering an environmentally friendly option for the synthesis of 3-aryl-1-indanones from aryl vinyl ketones.

The following table presents data on the rhodium-catalyzed asymmetric synthesis of various 3-aryl-1-indanone analogues, highlighting the versatility and efficiency of this methodology.

EntrySubstituent on 3-Aryl GroupYield (%)Enantiomeric Excess (ee, %)
1Phenyl9294
24-Methylphenyl9593
34-Methoxyphenyl9395
44-Chlorophenyl9092
52-Naphthyl8891

Advanced Spectroscopic Characterization and Structural Elucidation of 7 4 Methoxyphenoxy 3 Phenyl 1 Indanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be essential for the complete structural elucidation of 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would be complex, showing signals for the protons on the phenyl ring, the phenoxy group, and the indanone core. The aliphatic protons of the indanone five-membered ring would appear in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the indanone ring (typically in the range of 190-210 ppm), aromatic carbons, and the aliphatic carbons of the indanone framework. The methoxy (B1213986) group carbon would be expected to resonate at approximately 55-60 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-23.0 - 3.5ddJ_gem, J_vic
H-2'2.6 - 3.1ddJ_gem, J_vic
H-34.5 - 5.0tJ_vic
Aromatic H's6.8 - 7.8m-
Methoxy H's3.8 - 3.9s-

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C-1)200 - 208
C-240 - 45
C-345 - 50
Aromatic C's110 - 160
Methoxy C55 - 56

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the aliphatic protons in the indanone ring and to assign adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the 4-methoxyphenoxy group at the C-7 position and the phenyl group at the C-3 position by observing correlations between the respective protons and the carbons of the indanone core.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone)1700 - 1720Strong
C-O-C (Ether)1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1450 - 1600Medium to Weak

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the indanone ring. The presence of the ether linkage would be confirmed by strong C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be clearly visible.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₂₂H₁₈O₃), the calculated exact mass is 330.1256. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

The mass spectrum would also display a characteristic fragmentation pattern. Expected fragmentation pathways could include the loss of the phenyl group, the methoxyphenoxy group, or cleavage of the indanone ring, leading to the formation of stable fragment ions. Analysis of these fragments would further support the proposed structure.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Investigation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The conjugated system, which includes the benzene (B151609) ring of the indanone fused to the five-membered ring containing a carbonyl group, as well as the phenyl and phenoxy substituents, constitutes the principal chromophore. It is anticipated that there will be strong absorptions in the UV region, likely with multiple bands reflecting the different electronic transitions within the complex aromatic system. The n → π* transition of the carbonyl group, which is typically weaker, might be observed as a shoulder on the more intense π → π* bands.

X-ray Diffraction Analysis for Crystalline Structure and Absolute Configuration of this compound

An exhaustive search of scientific literature and crystallographic databases indicates that the specific X-ray diffraction data for the crystalline structure and absolute configuration of this compound has not been publicly reported. Therefore, detailed research findings, including unit cell parameters, space group, and atomic coordinates for this specific compound, are not available at this time.

X-ray diffraction analysis is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound. Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, specialized X-ray diffraction techniques, such as the use of anomalous dispersion, can be employed to determine the absolute configuration of the stereocenters.

In a typical X-ray diffraction study, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. The quality of the structural determination is assessed by parameters such as the R-factor.

Computational and Theoretical Investigations of 7 4 Methoxyphenoxy 3 Phenyl 1 Indanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netmdpi.com For 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone, this calculation would typically be performed using a functional like B3LYP and a basis set such as 6-311G(d,p) or higher, which has proven effective for similar organic compounds. nih.govijopaar.com

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is found. The result is a precise 3D model of the molecule's most stable conformation in the gas phase. By exploring various starting geometries, computational chemists can map out the energy landscape, identifying different stable conformers (local minima) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and structural preferences.

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents a hypothetical example of the kind of data obtained from a DFT geometry optimization. The values are not based on actual calculations for this specific molecule.

Parameter TypeInvolved AtomsValue (Å or °)
Bond LengthC=O (carbonyl)1.22 Å
Bond LengthC-O (ether)1.37 Å
Bond AngleC-CO-C (indanone ring)108.5°
Dihedral AngleC-C-C-C (phenyl ring twist)35.0°

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. ufla.br The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. ijopaar.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. ijopaar.com For this compound, the HOMO is likely distributed across the electron-rich methoxyphenoxy and phenyl rings, while the LUMO may be localized on the electron-withdrawing indanone core, particularly the carbonyl group.

Interactive Table 2: Illustrative Frontier Orbital Energies (Hypothetical Data) This table shows an example of FMO data. The values are for illustrative purposes only.

ParameterEnergy (eV)
EHOMO-6.10 eV
ELUMO-1.50 eV
Energy Gap (ΔE)4.60 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netepstem.net It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are key to predicting how a molecule will interact with other molecules, such as receptors or substrates.

The MEP map is color-coded:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. For the target molecule, these would be expected around the carbonyl and ether oxygen atoms.

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

By analyzing the MEP map of this compound, one can predict its intermolecular interaction patterns and sites of reactivity.

Based on DFT and FMO theory, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.commdpi.com These indices provide a quantitative measure of reactivity and stability.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Interactive Table 3: Illustrative Global Reactivity Descriptors (Hypothetical Data) This table provides an example of calculated reactivity indices. The values are not based on experimental or computational data for this molecule.

DescriptorSymbolValue (eV)
Electronegativityχ3.80
Chemical Hardnessη2.30
Chemical SoftnessS0.43
Electrophilicity Indexω3.14

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT geometry optimization provides a static, lowest-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are computational methods used to model the physical movement of atoms and molecules over time.

An MD simulation of this compound, likely in a simulated solvent environment, would reveal its conformational flexibility. The simulation would show how the phenyl and methoxyphenoxy groups rotate relative to the indanone core, providing insight into the range of shapes the molecule can adopt. This dynamic information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

In Silico Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. researchgate.netresearchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Given that various indanone derivatives have shown biological activity, one could perform docking studies with this compound against relevant protein targets, such as those implicated in inflammation or neurodegenerative diseases. researchgate.netnih.gov The docking process would involve:

Obtaining the 3D structure of the target protein.

Placing the optimized 3D structure of the indanone ligand into the protein's active site.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity.

The results would identify the most likely binding mode and detail the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. mdpi.com This information provides a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues.

Identification of Critical Intermolecular Interactions and Binding Site Topography.

There is no specific information available identifying the critical intermolecular interactions or the binding site topography for this compound. The principles of intermolecular interactions, such as hydrophobic and electrostatic forces, are crucial for the binding of small molecules to biological macromolecules like proteins, lipids, and carbohydrates. nih.gov

Computational Prediction of Spectroscopic Parameters.

Specific computationally predicted spectroscopic parameters for this compound could not be located.

Simulated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound are not documented in the available literature.

There are no available computed vibrational frequencies and intensities for this compound.

Predictions of electronic transitions and absorption maxima for this compound have not been reported.

Thermochemical Properties via Computational Methods.

Specific thermochemical properties for this compound determined via computational methods are not available. However, computational studies on other methoxy-indanones have determined gas-phase standard molar enthalpies of formation using high-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory. researchgate.net These studies indicate that the presence of a methoxy (B1213986) group can significantly influence the thermochemical properties of the indanone core. researchgate.net

Standard Molar Enthalpies of Formation and Energetic Stability Assessment

A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies detailing the standard molar enthalpies of formation (ΔfH°m) for this compound in either the gaseous or condensed phase. The energetic stability of this compound, which would be assessed through the analysis of its enthalpy of formation and comparison with related structures or isomers, has consequently not been reported.

Computational chemistry methods, such as the G3(MP2)//B3LYP level of theory, have been successfully applied to determine the gas-phase enthalpies of formation for other, simpler indanone derivatives. These studies often employ isodesmic or homodesmotic reactions to achieve high accuracy by ensuring cancellation of systematic errors in the calculations. However, the application of these methods to this compound has not been published.

Without such dedicated computational studies, no data table for the standard molar enthalpies of formation can be provided.

Chemical Reactivity and Mechanistic Pathways of 7 4 Methoxyphenoxy 3 Phenyl 1 Indanone

Reactivity Profile of the 1-Indanone (B140024) Ketone.

The ketone functional group at the C-1 position is a primary center of reactivity in the 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone molecule. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent α-protons exhibit characteristic acidity.

Nucleophilic Additions and Condensation Reactions.

The carbonyl carbon of the 1-indanone core is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com This process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride donors (e.g., sodium borohydride (B1222165), lithium aluminum hydride), add irreversibly to the carbonyl group to form tertiary and secondary alcohols, respectively. Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, but these reactions are often reversible.

Condensation reactions, which involve nucleophilic addition followed by a dehydration step, are also characteristic of 1-indanones. For instance, aldol (B89426) condensations can occur between the enolate of the indanone and another carbonyl-containing compound. msu.edu Similarly, reactions with primary amines can lead to the formation of imines, and reactions with hydroxylamine (B1172632) and hydrazines can yield oximes and hydrazones, respectively.

Table 1: Representative Nucleophilic Addition and Condensation Reactions of 1-Indanones

Reaction TypeReagent(s)Product Type
ReductionNaBH₄ or LiAlH₄1-Indanol
Grignard ReactionRMgX1-Alkyl-1-indanol
Wittig ReactionPh₃P=CHR1-Alkylideneindane
Aldol CondensationAldehyde/Ketone, Baseβ-Hydroxy indanone
Imine FormationR-NH₂Iminoindane

Aromatic Reactivity of the Benzene (B151609) and Phenoxy Moieties.

The benzene ring of the indanone skeleton and the phenoxy group at the C-7 position are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns.

The fused benzene ring of the indanone core is activated towards electrophilic aromatic substitution by the electron-donating effect of the ether-linked phenoxy group at C-7. Conversely, the carbonyl group at C-1 is deactivating. The directing influence of these groups will determine the position of incoming electrophiles. The powerful activating and ortho-, para-directing nature of the methoxy (B1213986) group on the phenoxy ring will strongly influence substitution on that ring. minia.edu.eg

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The precise conditions required for these reactions and the resulting isomeric distribution of products would need to be determined experimentally. However, it is anticipated that substitution will preferentially occur at the positions most activated by the electron-donating groups and least deactivated by the electron-withdrawing carbonyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile (E⁺)Predicted Major Substitution Position(s)Activating/Deactivating Influence
NO₂⁺ (Nitration)Positions on the phenoxy ring and activated positions on the indanone's benzene ring.Methoxy group is strongly activating; carbonyl is deactivating.
Br⁺ (Bromination)Positions on the phenoxy ring and activated positions on the indanone's benzene ring.Methoxy group is strongly activating; carbonyl is deactivating.
SO₃ (Sulfonation)Positions on the phenoxy ring and activated positions on the indanone's benzene ring.Methoxy group is strongly activating; carbonyl is deactivating.
R⁺ (Friedel-Crafts Alkylation)Positions on the phenoxy ring and activated positions on the indanone's benzene ring.Methoxy group is strongly activating; carbonyl is deactivating.

Reactivity at the Five-membered Ring (e.g., C-2 and C-3 positions).

The five-membered ring of the indanone structure possesses reactive sites at the α-carbon (C-2) and the carbon bearing the phenyl substituent (C-3). These positions can participate in a variety of transformations.

α-Carbonyl Reactivity and Enolization.

The protons on the carbon atom alpha to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. msu.edu This enolate is a potent nucleophile and can participate in a range of reactions, including alkylation, acylation, and aldol-type condensations. nih.gov The formation of the enolate is a key step in many synthetic transformations of 1-indanones. rsc.org

Furthermore, the enol form of the indanone can be generated under acidic or basic conditions. This keto-enol tautomerism is a fundamental aspect of carbonyl chemistry and can influence the reactivity of the molecule. rsc.org

Transformations Involving the 3-Phenyl Substituent.

The C-3 position is a chiral center, and reactions involving this center can proceed with stereoselectivity. For example, reduction of the carbonyl group can lead to the formation of diastereomeric indanols. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions. rsc.org

Transformations that directly involve the C-H bond at the C-3 position are also possible, although they may require specific catalytic systems to achieve activation. The stereoselective synthesis and transformation of 3-aryl-1-indanones are areas of active research, with applications in the synthesis of biologically active molecules. organic-chemistry.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of the indanone scaffold is significantly modulated by the substituents attached to its aromatic and cyclopentanone (B42830) rings. Both the rate (kinetics) and the equilibrium position (thermodynamics) of reactions are influenced by the interplay of electronic and steric factors imparted by these groups. For this compound, the 4-methoxyphenoxy and phenyl groups are the primary determinants of its chemical behavior.

The substituents on the this compound molecule exert distinct electronic and steric effects that influence the reactivity of various sites within the molecule.

Electronic Effects: The 4-methoxyphenoxy group at the C-7 position is a strong electron-donating group. The methoxy substituent (-OCH₃) donates electron density to its attached phenyl ring via a resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). minia.edu.eglibretexts.org This increased electron density on the phenoxy ring can, in turn, influence the electronic character of the fused benzene ring of the indanone core, albeit to a lesser extent. Groups with an unshared electron pair on the atom connected to an aromatic ring, such as oxygen in this case, activate the ring towards electrophilic attack. minia.edu.eg

The phenyl group at the C-3 position is generally considered to be weakly electron-withdrawing by induction. Its presence influences the acidity of the adjacent C-2 protons and the electrophilicity of the C-1 carbonyl carbon.

Steric Effects: Both substituents are sterically demanding. The bulky phenyl group at the C-3 position creates significant steric hindrance, which can direct the approach of incoming reagents. For instance, in reduction reactions of the carbonyl group, the phenyl group will likely favor the approach of a reducing agent from the less hindered face, leading to specific stereochemical outcomes. rsc.org Similarly, the large 4-methoxyphenoxy group at C-7 can influence the trajectory of reagents attacking the fused aromatic ring or the carbonyl group. nih.gov

The combined influence of these effects on the molecule's key reactive sites is summarized in the table below.

Reactive SiteInfluence of 4-Methoxyphenoxy GroupInfluence of Phenyl GroupPredicted Overall Effect on Reactivity
C-1 Carbonyl GroupMinor electronic donation, potentially slight deactivation towards nucleophiles.Steric hindrance to nucleophilic attack; weak inductive withdrawal may slightly increase electrophilicity.Nucleophilic attack is sterically hindered and diastereoselective.
C-2 Methylene (B1212753) GroupMinimal direct electronic effect.Increased acidity of C-2 protons due to proximity to the phenyl group; steric hindrance to base approach.Enolate formation is possible but may be sterically hindered.
Indanone Aromatic Ring (positions 4, 5, 6)Electron donation from the ether oxygen activates the ring towards electrophilic substitution.Minimal direct electronic effect.Activated towards electrophilic aromatic substitution, with directing effects from the existing substituents.

Oxidation-Reduction Chemistry of the Indanone Core

The 1-indanone core is susceptible to both oxidation and reduction reactions, primarily centered around the ketone functional group and the adjacent benzylic C-H bonds.

Reduction: The most common transformation is the reduction of the C-1 carbonyl group to a secondary alcohol, yielding 7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol. This can be achieved with a variety of reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. The stereochemical outcome of the reduction is heavily influenced by the steric bulk of the C-3 phenyl group, which typically directs the hydride to attack from the opposite face, potentially leading to a high degree of diastereoselectivity. rsc.org

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen source, often a formic acid/triethylamine mixture, and a chiral transition metal catalyst (e.g., Ru, Rh) to achieve enantioselective reduction. rsc.org This technique is particularly valuable for producing enantioenriched 3-aryl-1-indanols. rsc.org

Oxidation: The indanone core can undergo oxidative transformations at several positions.

Baeyer-Villiger Oxidation: This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, which would convert the 1-indanone into a six-membered lactone (a cyclic ester).

Benzylic Oxidation: The C-2 methylene protons are benzylic and thus susceptible to oxidation to form a 1,2-dicarbonyl compound, an indan-1,2-dione, under appropriate conditions.

Reaction TypeReagent(s)Expected ProductKey Features
Ketone ReductionNaBH₄ or LiAlH₄7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-olDiastereoselective, controlled by C-3 phenyl group.
Asymmetric Transfer HydrogenationHCO₂H/Et₃N, Chiral Ru or Rh catalystEnantioenriched 7-(4-Methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-olProduces specific stereoisomers. rsc.org
Baeyer-Villiger Oxidationm-CPBACorresponding lactoneRing expansion via oxygen insertion.
Benzylic OxidationSeO₂ or similar oxidants7-(4-Methoxyphenoxy)-3-phenyl-1H-indene-1,2(3H)-dioneOxidation at the C-2 position.

Investigation of Reaction Mechanisms through Experimental and Computational Methods

Elucidating the precise mechanisms of reactions involving this compound requires a synergistic approach combining experimental observations and computational modeling. rsc.org

Experimental Methods:

Kinetic Studies: Measuring reaction rates with varying substrate concentrations, temperatures, and catalyst loadings can provide insight into the reaction order and activation energy. For example, comparing the rate of reduction for different 3-aryl-1-indanones can quantify the electronic and steric effects of the aryl substituents.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are crucial for identifying reaction intermediates and final products, confirming the structural outcome of a transformation. researchgate.net For instance, ¹H NMR can be used to determine the stereoselectivity of a reduction reaction by analyzing the coupling constants of the protons on the cyclopentane (B165970) ring. rsc.org

Isotopic Labeling: Substituting atoms with their isotopes (e.g., hydrogen with deuterium) can help track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps, such as determining whether a specific C-H bond is broken in the rate-determining step.

Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules in solution, providing insights into the role of the solvent and the conformational flexibility of the reactants and intermediates. researchgate.net This is particularly useful for understanding stereoselectivity, where subtle non-covalent interactions between the substrate, reagent, and catalyst can determine the outcome. researchgate.net

MethodTypeInformation GainedExample Application
Kinetic StudiesExperimentalReaction rates, activation parameters, rate laws.Comparing reduction rates of various substituted indanones.
Spectroscopic Analysis (NMR, IR, MS)ExperimentalStructural confirmation of products and intermediates. researchgate.netDetermining the diastereomeric ratio of alcohol products after reduction. rsc.org
Isotopic LabelingExperimentalAtom-tracking, determination of rate-limiting steps.Using a deuterated reducing agent to trace the path of the hydride ion.
Density Functional Theory (DFT)ComputationalTransition state structures, reaction energy profiles, activation energies. smu.eduModeling the transition state for hydride attack on the carbonyl to explain observed stereoselectivity.
Molecular Dynamics (MD)ComputationalSolvent effects, conformational preferences, catalyst-substrate interactions. researchgate.netSimulating the interaction of the indanone with a chiral catalyst in solution.

Structure Activity Relationship Sar and Molecular Recognition Principles: Methodological Framework

Rational Design of 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone Analogues for SAR Studies

The rational design of analogues is a cornerstone of SAR studies, enabling a systematic investigation into how different parts of the lead compound, this compound, contribute to its activity. This involves strategic modifications to its three primary structural components: the phenoxy substituent, the 3-phenyl moiety, and the indanone core.

Table 1: Proposed Modifications at the Phenoxy Substituent

Modification Type Example Substituent Rationale
Alkoxy Variation Ethoxy, Isopropoxy To probe the effect of steric bulk and lipophilicity.
Electronic Perturbation Nitro (NO2), Amino (NH2) To evaluate the influence of electron-withdrawing and electron-donating properties.
Positional Isomerism 3-Methoxyphenoxy, 2-Methoxyphenoxy To assess the importance of the substituent's position for optimal interaction.
Halogenation Fluoro (F), Chloro (Cl) To investigate the role of electronegativity and potential halogen bonding.

The 3-phenyl group is another key area for structural modification to understand its role in ligand orientation and interaction within a potential binding site. Variations can range from simple substitutions on the phenyl ring to its complete replacement with other aromatic or heterocyclic systems. Introducing substituents with diverse electronic and steric properties (e.g., methyl, chloro, trifluoromethyl) at the ortho, meta, and para positions can map the spatial and electronic requirements of the binding pocket. Furthermore, replacing the phenyl ring with bioisosteres such as pyridyl or thienyl groups can explore the impact of heteroatoms and altered aromaticity on molecular recognition.

Table 2: Proposed Variations of the 3-Phenyl Moiety

Modification Type Example Variation Rationale
Ring Substitution 4-Chlorophenyl, 3-Methylphenyl To explore steric and electronic effects on binding affinity.
Bioisosteric Replacement Pyridin-3-yl, Thiophen-2-yl To investigate the influence of heteroatoms and altered electronic distribution.
Conformational Restriction Naphthyl To reduce conformational flexibility and potentially increase binding affinity.

The indanone scaffold itself provides multiple avenues for systematic derivatization. Modifications to the carbonyl group, such as its reduction to a hydroxyl group or conversion to an oxime, can probe the importance of the ketone functionality for hydrogen bonding or other interactions. The introduction of substituents at the 2-position of the indanone ring can influence the conformation of the 3-phenyl group and introduce new interaction points. Additionally, altering the five-membered ring, for instance by saturation to an indane or expansion to a six-membered ring (tetralone), can provide insights into the optimal geometry of the core structure for biological activity.

Table 3: Proposed Derivatization of the Indanone Core

Modification Type Example Derivative Rationale
Carbonyl Modification 1-Indanol, 1-Indanone (B140024) Oxime To assess the role of the carbonyl group in hydrogen bonding.
Substitution at C-2 2-Methyl-1-indanone To study the impact of steric hindrance and altered conformation.
Scaffold Alteration 7-Phenoxy-3-phenyl-1-indane To evaluate the importance of the planar carbonyl group for activity.

Methodological Approaches for Correlating Structural Features with Molecular Interactions

To translate the structural modifications of the designed analogues into a quantitative understanding of their molecular interactions, a combination of computational chemistry methods is employed. These approaches provide a theoretical framework for interpreting the experimental SAR data.

Quantum chemical calculations, often based on Density Functional Theory (DFT), are utilized to compute a range of molecular descriptors for each analogue in a series. These descriptors quantify various electronic and structural properties. By comparing these descriptors across the series of compounds, correlations can be drawn between specific properties and observed biological activity. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. Similarly, calculated dipole moments and electrostatic potential maps can reveal how changes in substitution patterns affect the molecule's polarity and its potential for electrostatic interactions with a biological target.

Key quantum chemical descriptors often analyzed include:

HOMO and LUMO energies: Indicators of electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrostatic interactions.

Atomic Charges: Quantifies the charge on each atom, highlighting potential sites for ionic or hydrogen bonding.

When the three-dimensional structure of the biological target is known, advanced computational modeling techniques such as molecular docking and molecular dynamics (MD) simulations can provide a detailed picture of the ligand-receptor binding interactions.

Molecular Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. By docking a series of this compound analogues into the active site of a target protein, researchers can visualize how different structural modifications influence the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal the flexibility of both the ligand and the receptor. MD simulations can also be used to calculate binding free energies, providing a more accurate theoretical prediction of the binding affinity that can be correlated with experimental data.

Together, these computational approaches provide a powerful framework for rationalizing the observed SAR and for guiding the design of new, more potent analogues of this compound.

Pharmacophore Modeling and Ligand-Based Design Principles for Indanone Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel, active compounds by abstracting the key steric and electronic features necessary for a biological interaction. For the indanone scaffold, which is a core component of various biologically active molecules, pharmacophore models serve as three-dimensional (3D) templates to guide the design of new derivatives with enhanced potency and selectivity. nih.gov

The development of a pharmacophore model for indanone-based compounds typically begins with the selection of a set of known active molecules. These molecules are then conformationally analyzed to identify a common 3D arrangement of chemical features that is hypothesized to be responsible for their shared biological activity. Key pharmacophoric features frequently identified for indanone derivatives, particularly in the context of acetylcholinesterase (AChE) inhibition, include:

Aromatic Rings: The phenyl group at the 3-position and other aromatic moieties are often crucial for π-π stacking or hydrophobic interactions within the target's active site.

Hydrogen Bond Acceptors: The carbonyl group of the indanone core is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors: Hydroxyl groups or other suitable substituents on the aromatic rings can act as hydrogen bond donors.

An energy-optimised pharmacophore model can be generated to screen large chemical databases for novel compounds that match the model's features. researchgate.net This virtual screening approach allows for the efficient identification of potential hit compounds for further biological evaluation.

Ligand-based design principles for indanone scaffolds also leverage the knowledge gained from structure-activity relationships. For instance, studies on 2-benzylidene-1-indanone (B110557) derivatives have provided insights into the influence of substituents on anti-inflammatory activity. nih.gov The systematic modification of substitution patterns on the benzylidene and indanone rings helps in understanding the spatial and electronic requirements for optimal activity.

Chemoinformatic and Statistical Methods for SAR Derivation and Predictive Modeling

Chemoinformatic and statistical methods are indispensable tools for deriving quantitative structure-activity relationships (QSAR) and building predictive models for the biological activity of indanone derivatives. These computational approaches transform our understanding of SAR from a qualitative description to a quantitative and predictive science.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indanone scaffolds, 2D- and 3D-QSAR studies have been successfully employed. nih.gov In a typical QSAR study, a set of indanone analogs with known biological activities (e.g., IC50 values for enzyme inhibition) is used. Various molecular descriptors are calculated for each compound, representing their physicochemical properties, such as:

Electronic properties: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. nih.govresearchgate.net

Steric properties: Molecular volume, surface area, and specific shape-related parameters. nih.gov

Hydrophobic properties: Log P (partition coefficient).

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net A significant QSAR model can predict the activity of new, unsynthesized indanone derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Three-Dimensional QSAR (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. nih.gov In these approaches, the molecules are aligned in 3D space, and their interaction fields with a probe atom are calculated.

CoMFA: Calculates steric and electrostatic fields around the molecules. The resulting contour maps highlight regions where bulky groups or specific charge distributions are favorable or unfavorable for activity. nih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the interaction requirements. nih.gov

For 2-substituted 1-indanone derivatives, 3D-QSAR models have been developed with good predictive capabilities, as indicated by high cross-validated (q²) and non-cross-validated (r²) coefficients. nih.gov The contour maps generated from these models offer valuable insights for rational drug design. For example, they can suggest where to introduce more hydrophobic and bulky groups or moieties with a specific partial charge to enhance binding affinity. nih.gov

Future Research Trajectories for 7 4 Methoxyphenoxy 3 Phenyl 1 Indanone

Innovations in Green Chemistry and Sustainable Synthesis of Indanones

The future synthesis of 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for creating the indanone core, such as the intramolecular Friedel-Crafts cyclization, often rely on harsh reagents and generate significant waste. nih.gov Research is now pivoting towards more sustainable alternatives.

Innovations in this area are expected to adapt and apply several emerging green synthetic strategies to the specific construction of this compound:

Microwave and Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves and high-intensity ultrasound have been shown to accelerate the intramolecular Friedel-Crafts acylation for producing 1-indanones, often leading to higher yields and shorter reaction times. nih.gov Future studies will likely optimize these conditions for the synthesis of the target molecule, potentially using greener solvents.

Aqueous Reaction Media: A significant leap in sustainable synthesis involves the use of water as a solvent. Rhodium-catalyzed tandem reactions have been developed for synthesizing 2,3-substituted indanones under very mild conditions in water, eliminating the need for exogenous ligands and organic solvents. researchgate.net Adapting such a methodology would represent a major advancement in the eco-friendly production of this compound.

Reusable Catalysts and Green Solvents: The use of recoverable and reusable catalysts, such as metal triflates in ionic liquids, offers a pathway to reduce waste. nih.gov Similarly, employing green solvents like 4-methyltetrahydropyran (4-MeTHP) in reactions such as the Nazarov cyclization presents a more sustainable alternative to hazardous chemicals. rciueducation.orgresearchgate.net

Biocatalysis: The use of enzymes or whole-cell biocatalysts for synthesizing indanone precursors is a promising frontier. rsc.org Biocatalytic reductions, for example, can produce chiral alcohols with high enantioselectivity, offering a clean and eco-friendly route to key intermediates. rsc.org Research could explore engineered enzymes for the specific stereoselective synthesis of precursors to this compound.

Metal-Free Catalysis: To avoid the cost and potential toxicity of metal catalysts, methods using environmentally benign organocatalysts like L-proline are being developed for intramolecular hydroacylation to form the indanone scaffold. rsc.orgrsc.org

The table below summarizes potential green synthesis strategies applicable to this compound.

StrategyKey FeaturesPotential Advantages for Synthesis
Microwave/Ultrasound Use of non-conventional energy sources.Reduced reaction times, increased yields, lower energy consumption.
Aqueous Synthesis Water as the primary solvent.Eliminates hazardous organic solvents, mild reaction conditions.
Reusable Catalysts e.g., Metal triflates in ionic liquids.Catalyst can be recovered and reused, reducing waste and cost.
Green Solvents Use of biodegradable/less toxic solvents (e.g., 4-MeTHP).Reduced environmental impact and improved process safety.
Biocatalysis Use of enzymes or whole-cell systems.High selectivity, mild conditions, biodegradable catalysts.
Metal-Free Catalysis Use of organocatalysts (e.g., L-proline).Avoids heavy metal contamination, lower cost, environmentally benign.

This table is generated based on existing data for the synthesis of the general indanone scaffold and represents projected applications for the specific target compound.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To complement the development of green synthesis, the application of Process Analytical Technology (PAT) will be crucial for optimizing the production of this compound. PAT is a framework for designing and controlling manufacturing processes through real-time measurement and analysis of critical process parameters. rsc.orgresearchgate.net In-situ (in the reaction vessel) spectroscopic techniques are the cornerstone of PAT, providing real-time data on reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling. rsc.orgscispace.com

Future research will focus on implementing the following advanced spectroscopic tools for monitoring the synthesis of this compound:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for tracking the concentration of reactants, products, and intermediates in real-time. nih.gov For instance, during a Friedel-Crafts acylation to form the indanone ring, FTIR could monitor the disappearance of the acid chloride carbonyl peak and the appearance of the ketone carbonyl peak of the product. nih.gov

Flow Nuclear Magnetic Resonance (FlowNMR): This technique allows for the continuous, non-invasive monitoring of reactions as they occur. acs.org By integrating an NMR spectrometer into a flow chemistry setup, researchers can obtain detailed structural information and quantitative data on all species in the reaction mixture, enabling precise control and optimization. rciueducation.orgacs.org

Ultrafast 2D NMR on Benchtop Spectrometers: Recent developments in benchtop NMR technology, coupled with ultrafast 2D NMR techniques, make it possible to monitor complex reactions in real-time directly in the synthesis lab. nih.govbeilstein-journals.org This approach could be used to elucidate reaction mechanisms and identify transient intermediates in the synthesis of this compound. nih.govbeilstein-journals.org

By applying these techniques, a comprehensive understanding of the reaction dynamics can be achieved, leading to improved yields, higher purity, enhanced safety, and more robust and scalable manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Indanone Systems

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and development of complex molecules like this compound. researchgate.netnih.govbgsu.edu These computational tools can process vast datasets to predict properties, optimize reactions, and accelerate the discovery process.

Future research trajectories in this domain include:

Reaction Optimization and Prediction: ML algorithms, particularly those utilizing active learning or Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, catalyst loading, solvent) to identify optimal conditions with a minimal number of experiments. rsc.orgacs.orgrsc.org This would significantly accelerate the development of efficient and sustainable synthetic routes for this compound.

Property Prediction and In Silico Screening: Computational models can predict a wide range of properties for indanone derivatives, including their biological activity, toxicity, and material characteristics. rsc.orgscispace.comorganic-chemistry.org For example, molecular docking and dynamics simulations, guided by ML, can predict the binding affinity of this compound to specific biological targets, such as enzymes or receptors, aiding in its evaluation as a potential therapeutic agent. rsc.orgscispace.com

Analysis of Spectroscopic Data: ML models, such as neural networks, can be trained to analyze complex spectroscopic data from in-situ monitoring. nih.govnih.gov This can automate the process of identifying chemical species and determining their concentrations from complex spectra (e.g., FTIR, Raman), enhancing the power of PAT. nih.govresearchgate.net

Generative Models for Novel Derivatives: Generative AI models can design novel indanone derivatives with desired properties. uniss.it By learning from existing chemical data, these models can propose new structures based on the this compound scaffold that are optimized for a specific application, such as enhanced biological activity or improved optoelectronic properties.

The synergy between computational chemistry and AI/ML will enable a more predictive and less empirical approach to the study of indanone systems, saving time and resources.

AI/ML ApplicationObjectivePotential Impact on Research
Reaction Optimization Predict optimal reaction conditions (yield, selectivity).Faster development of synthetic routes; reduced experimental cost.
Property Prediction Forecast biological activity, toxicity, physical properties.Prioritize promising derivatives for synthesis; guide drug discovery.
Spectral Analysis Automate interpretation of in-situ spectroscopic data.Enhanced real-time process control and understanding.
Generative Design Propose novel indanone structures with desired features.Accelerate the discovery of new functional molecules.

This table outlines the potential applications of AI and machine learning in the future study of indanone systems, including the target compound.

Exploration of this compound in Emerging Chemical Technologies

The unique structural features of this compound make it a candidate for exploration within several emerging chemical technologies, particularly in medicinal chemistry and advanced synthesis.

Targeted Protein Degradation (TPD): The indanone scaffold is a recognized "privileged structure" in medicinal chemistry. nih.govnih.govnih.gov A significant emerging therapeutic modality is the use of Proteolysis Targeting Chimeras (PROTACs). acs.org PROTACs are bifunctional molecules that induce the degradation of specific disease-causing proteins. acs.orgbeilstein-journals.orgrsc.org They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, linked together. Given the established biological activity of many indanone derivatives, future research could explore the use of this compound as a novel ligand for a protein of interest, forming the basis of a new PROTAC for therapeutic intervention.

Photocatalysis: Visible-light photocatalysis is a rapidly advancing field that enables new chemical transformations under mild conditions. rsc.orgscispace.com Recent studies have demonstrated the photocatalytic synthesis of the indanone core through radical cascade cyclizations. rsc.orgrsc.org Future work could investigate this compound itself as a photosensitizer or as a substrate in novel photocatalytic reactions to build more complex molecular architectures.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation. nih.gov The synthesis of this compound could be adapted to a flow regime, which would be particularly beneficial if combined with in-situ monitoring (as described in section 7.2) for real-time optimization and control, enabling more efficient and scalable production.

Investigation of Optoelectronic and Material Science Applications of Indanone Derivatives

Beyond medicinal chemistry, the conjugated system inherent in the 3-phenyl-1-indanone (B102786) core suggests significant potential for applications in materials science and organic electronics. Research has already indicated that indanone derivatives can be employed as organic functional materials, dyes, fluorophores, and components in Organic Light-Emitting Diodes (OLEDs). scispace.comrsc.org

Future investigations will likely focus on the unique properties conferred by the 7-(4-methoxyphenoxy) and 3-phenyl substituents of the target molecule. These groups can modulate the electronic properties of the indanone core, making it a promising building block for new organic materials.

Theoretical and Experimental Studies on Semiconductor Behavior

A key area of future materials science research will be the investigation of the semiconductor properties of this compound and related derivatives. Organic semiconductors are the active components in a range of devices, including OLEDs and organic solar cells. frontiersin.org

Theoretical Modeling: Computational chemistry will play a vital role in predicting the electronic properties of this molecule. nih.gov Density Functional Theory (DFT) calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical indicators of a material's potential as a semiconductor. nih.gov These theoretical studies can guide the rational design of new indanone derivatives with tailored electronic properties.

Experimental Characterization: Experimental work will involve synthesizing this compound and its derivatives and characterizing their optoelectronic properties. This includes:

UV-Vis and Fluorescence Spectroscopy: To determine the optical bandgap and emissive properties. researchgate.netnih.gov

Cyclic Voltammetry: To experimentally measure the HOMO and LUMO energy levels and assess electrochemical stability.

Thin-Film Fabrication and Characterization: Preparing thin films of the material to study its solid-state properties. Metal complexes of indanone derivatives have already shown promise as semiconductors in thin-film form. rsc.orgresearchgate.net

Charge Transport Measurements: Evaluating the charge carrier mobility, a key performance metric for semiconductors, often through techniques like the fabrication of organic field-effect transistors (OFETs). rsc.orgrsc.org The anisotropic nature of charge transport in organic crystals is a critical factor to investigate. rsc.orgresearchgate.net

Studies have shown that indanone derivatives can act as effective electron-accepting units in molecules designed for organic solar cells. nih.govrsc.org The specific structure of this compound, with its electron-donating methoxyphenoxy group and π-conjugated phenyl group, offers a unique electronic profile that could be exploited in the design of novel donor-acceptor systems for photovoltaic applications or as emissive materials in OLEDs. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 7-(4-Methoxyphenoxy)-3-phenyl-1-indanone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible pathway includes:
  • Friedel-Crafts acylation to introduce the phenyl group at the 3-position of indanone.
  • Etherification via nucleophilic aromatic substitution (SNAr) to attach the 4-methoxyphenoxy group at the 7-position, using catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) .
  • Pechmann condensation may also be adapted for chromone-related intermediates, though modifications are needed for indanone derivatives .
  • Key variables : Reaction temperature (80–120°C), stoichiometry of aryl halides, and catalyst choice significantly impact yield. For example, excess 4-methoxyphenol improves etherification efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 160–170 ppm for carbonyl carbons) confirm substituent positions .
  • X-ray crystallography : Resolves crystal packing and stereochemistry. Use SHELX programs (SHELXL/SHELXS) for structure refinement, leveraging high-resolution data to avoid twinning artifacts .

Q. What are the solubility profiles of this compound in common solvents, and how do they affect experimental design?

  • Methodological Answer :
  • The compound is likely sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane due to its aromatic and ether moieties.
  • Experimental tip : Pre-saturate solvents with inert gas (N₂/Ar) to prevent oxidation during dissolution. For biological assays, use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in catalytic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states for etherification or acylation steps .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Dose-response normalization : Account for variations in cell permeability (e.g., use P-glycoprotein inhibitors in cell-based assays) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Control for redox interference : The compound’s phenolic ether group may act as a radical scavenger; include antioxidants (e.g., ascorbic acid) to isolate true pharmacological effects .

Q. How does the electronic environment of the 4-methoxyphenoxy group influence the compound’s spectroscopic and catalytic properties?

  • Methodological Answer :
  • UV-Vis spectroscopy : The methoxy group’s electron-donating effect red-shifts absorption maxima (λmax) compared to non-substituted analogs. Compare spectra in ethanol vs. hexane to assess solvent polarity effects .
  • Electrochemical studies : Cyclic voltammetry reveals oxidation potentials correlated with the methoxy group’s resonance stabilization. Use a three-electrode system with a glassy carbon working electrode .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Twinned crystals : Common due to flexible ether linkages. Use SHELXD for dual-space recycling and Olex2 for twin law refinement .
  • Disorder modeling : Apply restraints to the methoxyphenoxy group using ISOR and DELU commands in SHELXL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.